![molecular formula C14H19N5OS B2439531 2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiazole-4-carboxamide CAS No. 2034200-53-6](/img/structure/B2439531.png)
2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiazole-4-carboxamide
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Overview
Description
The compound “2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiazole-4-carboxamide” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects . This compound is a light yellow solid .
Synthesis Analysis
The synthesis of pyrazole-bearing compounds involves the design and synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives . The structures of these synthesized compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of pyrazole-bearing compounds, including “2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiazole-4-carboxamide”, was verified using elemental microanalysis, FTIR, and 1H NMR techniques .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole-bearing compounds are complex and involve multiple steps . Unfortunately, specific details about the chemical reactions of “2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiazole-4-carboxamide” are not available in the retrieved sources.
Physical And Chemical Properties Analysis
The compound “2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiazole-4-carboxamide” is a light yellow solid . Unfortunately, specific physical and chemical properties of this compound are not available in the retrieved sources.
Scientific Research Applications
- G Protein-Coupled Receptor (GPCR) Modulation : Researchers have investigated this compound as a potential activator of G protein-coupled inwardly rectifying potassium (GIRK) channels . GIRK channels play essential roles in neuronal signaling and cardiac function.
- Antibacterial Activity : In a related context, derivatives of this compound have demonstrated antibacterial activity . Further exploration could uncover novel antimicrobial agents.
- Enzyme Inhibition : The compound’s structure suggests it could interact with enzymes. Investigating its effects on specific enzymes, such as soluble epoxide hydrolase (sEH), may reveal therapeutic potential .
- Imidazole Moiety : Imidazole-containing compounds like this one are versatile building blocks in drug design and biochemistry. Their unique properties make them valuable for various applications .
Medicinal Chemistry and Drug Development
Biochemical Studies
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been known to exhibit diverse pharmacological effects .
Mode of Action
Compounds with similar structures have been shown to interact with their targets and induce changes that result in their pharmacological effects .
Biochemical Pathways
It is known that compounds with a pyrazole core can affect a wide range of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-9-7-13(18-17-9)19-5-3-11(4-6-19)16-14(20)12-8-21-10(2)15-12/h7-8,11H,3-6H2,1-2H3,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBMEPSWSMRUAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiazole-4-carboxamide |
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